An In-depth Technical Guide to 1-propyl-1H-tetrazol-5-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-propyl-1H-tetrazol-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-propyl-1H-tetrazol-5-amine (CAS No. 5340-04-5) is a heterocyclic compound featuring a five-membered tetrazole ring substituted with a propyl group at the N1 position and an amino group at the C5 position.[1] This structure belongs to the class of 1,5-disubstituted tetrazoles, a scaffold of significant interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity but with improved metabolic stability and lipophilicity.[2] The presence of an N-alkyl group and a primary amine provides two distinct points for further functionalization, making 1-propyl-1H-tetrazol-5-amine a versatile building block for the synthesis of more complex molecules.[] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral analysis, reactivity, and potential applications.
Physicochemical Properties
1-propyl-1H-tetrazol-5-amine is typically a white to off-white solid under standard conditions. Its structure, rich in nitrogen atoms, makes it soluble in polar solvents. While extensive experimental data is not widely published, key identifiers and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 5340-04-5 | [1] |
| Molecular Formula | C₄H₉N₅ | [1] |
| Molecular Weight | 127.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 284.1 °C at 760 mmHg (Predicted) | [] |
| InChI | InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |
| SMILES | CCCn1c(N)nnn1 |
Synthesis of 1-propyl-1H-tetrazol-5-amine
The synthesis of 1-substituted-5-aminotetrazoles is most effectively achieved through a one-pot reaction involving a primary amine, triethyl orthoformate, and sodium azide. A particularly efficient method utilizes Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst.[4] This approach provides good yields and is applicable to a range of primary amines, including propylamine.
Experimental Protocol: Yb(OTf)₃ Catalyzed Synthesis
This protocol is adapted from the general procedure described by Su, et al. for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.[4]
Materials:
-
n-Propylamine
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar, anhydrous acetonitrile, n-propylamine (1.0 eq), and triethyl orthoformate (1.2 eq).
-
Initial Reaction: Stir the mixture at room temperature for 2 hours.
-
Addition of Azide and Catalyst: To the stirred solution, add sodium azide (1.5 eq) and Yb(OTf)₃ (0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 2M HCl solution until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 1-propyl-1H-tetrazol-5-amine.
-
Spectral Analysis
¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.6 | Singlet (broad) | 2H | -NH₂ | Based on N1-isomers of 5-AT polymers, the exocyclic amine protons appear as a singlet.[5] |
| ~4.0 - 4.2 | Triplet | 2H | N-CH₂ -CH₂-CH₃ | Alkyl group attached to a heteroatom, expected to be deshielded. |
| ~1.7 - 1.9 | Sextet | 2H | N-CH₂-CH₂ -CH₃ | Methylene group adjacent to two other methylene groups. |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |
¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.5 | C 5 (C=N) | The tetrazole carbon of N1-substituted 5-aminotetrazoles is consistently found in this region.[5] |
| ~45-50 | N-CH₂ -CH₂-CH₃ | Carbon directly attached to the tetrazole nitrogen. |
| ~22-25 | N-CH₂-CH₂ -CH₃ | Propyl chain methylene carbon. |
| ~10-12 | N-CH₂-CH₂-CH₃ | Propyl chain terminal methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | N-H stretching (asymmetric & symmetric) of the -NH₂ group.[5] |
| 2960 - 2850 | Medium-Strong | C-H stretching of the propyl group.[5] |
| 1640 - 1620 | Strong | N-H scissoring (bending) of the -NH₂ group.[5] |
| ~1560 | Medium-Strong | C=N stretching of the tetrazole ring.[5] |
| 1470 - 1000 | Multiple, Medium | Tetrazole ring skeletal vibrations (N=N, C-N, N-N stretches).[5] |
Mass Spectrometry (Predicted)
The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern will likely involve the loss of nitrogen (N₂) and subsequent fragmentation of the propyl chain.
-
m/z = 127: Molecular ion [C₄H₉N₅]⁺
-
m/z = 99: Loss of N₂ ([M - 28]⁺)
-
m/z = 84: Loss of the propyl group ([M - C₃H₇]⁺)
-
m/z = 70: Further fragmentation.
Chemical Reactivity
The reactivity of 1-propyl-1H-tetrazol-5-amine is characterized by the functionalities of the exocyclic amino group and the tetrazole ring itself.
-
Reactions at the Amino Group: The primary amine at the C5 position can undergo typical amine reactions such as N-alkylation, acylation, and condensation with aldehydes and ketones to form Schiff bases. This allows for the straightforward introduction of diverse substituents to build a library of derivatives for applications like drug discovery.[6][7]
-
Reactions involving the Tetrazole Ring: The tetrazole ring is generally stable. The nitrogen atoms can act as ligands to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs).[8][9][10] This property is of interest in materials science for creating materials with specific magnetic, fluorescent, or catalytic properties.
Potential Applications
While specific applications for 1-propyl-1H-tetrazol-5-amine are not extensively documented, its structural motifs suggest significant potential in several fields:
-
Medicinal Chemistry: As a heterocyclic building block, it is a valuable precursor for synthesizing libraries of compounds for drug discovery. The 1,5-disubstituted tetrazole core is a key feature in numerous pharmaceuticals. Derivatives have shown potential as potent antimicrobial agents by targeting bacterial enzymes like DNA gyrase and topoisomerase IV.[6][7][11] The tetrazole moiety's role as a carboxylic acid bioisostere makes it a candidate for developing drugs with improved pharmacokinetic profiles.[2]
-
Materials Science: The high nitrogen content and the ability of the tetrazole ring's nitrogen atoms to coordinate with metals make this compound and its derivatives of interest in the field of energetic materials and coordination polymers.[5][8][12] N-functionalized tetrazoles are known to influence the energetic properties and stability of coordination compounds.[8][10]
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-propyl-1H-tetrazol-5-amine is not widely available. However, safety precautions can be extrapolated from data on the parent compound, 5-aminotetrazole, and its N-methyl analog.
-
Hazards: Closely related compounds are classified as flammable solids and can cause skin and serious eye irritation.[13] Tetrazole compounds, due to their high nitrogen content, may be thermally unstable and can decompose energetically or explosively upon heating.
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry place.
-
This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
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